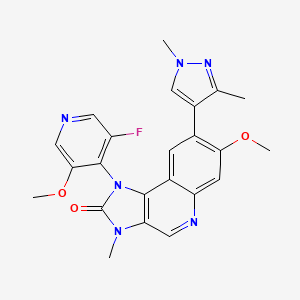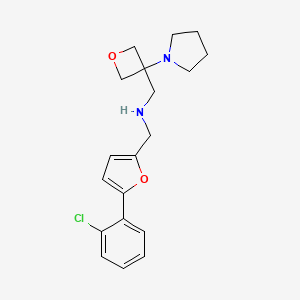
Fto-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FTO-IN-8 is a chemical compound known for its inhibitory effects on the fat mass and obesity-associated protein, which is a N6-methyladenosine demethylase. This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of FTO-IN-8 involves a series of chemical reactions starting from commercially available reagents. The synthetic route typically includes the formation of key intermediates through nucleophilic substitution and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent systems, and purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: FTO-IN-8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
FTO-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of N6-methyladenosine demethylase activity.
Biology: Investigated for its role in regulating gene expression through RNA modification.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RNA demethylation
Mechanism of Action
FTO-IN-8 exerts its effects by inhibiting the activity of the fat mass and obesity-associated protein, which is responsible for the demethylation of N6-methyladenosine on RNA. This inhibition leads to an increase in N6-methyladenosine levels, affecting RNA stability, splicing, and translation. The molecular targets and pathways involved include the Wnt/PI3K-Akt signaling pathway, which is crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Rhein: Another inhibitor of N6-methyladenosine demethylase with similar anticancer properties.
Pentoxifylline: Exhibits inhibitory activity against the fat mass and obesity-associated protein in an L-ascorbic acid-dependent manner.
Xanthine Derivatives: Identified as inhibitors of the fat mass and obesity-associated protein through high-throughput screening
Uniqueness of FTO-IN-8: this compound is unique due to its high specificity and potency in inhibiting the fat mass and obesity-associated protein, with an IC50 value of 5.5 micromolar. This makes it a valuable tool for studying RNA demethylation and its implications in cancer therapy .
Properties
Molecular Formula |
C19H23ClN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]-N-[(3-pyrrolidin-1-yloxetan-3-yl)methyl]methanamine |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-6-2-1-5-16(17)18-8-7-15(24-18)11-21-12-19(13-23-14-19)22-9-3-4-10-22/h1-2,5-8,21H,3-4,9-14H2 |
InChI Key |
QHNARTNMADDQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(COC2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
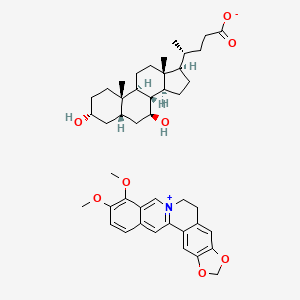
![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)

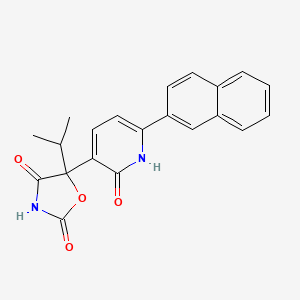
![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
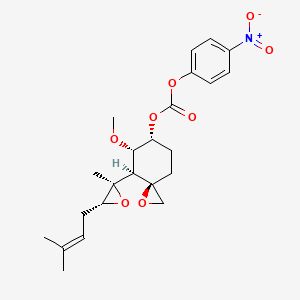
![2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)
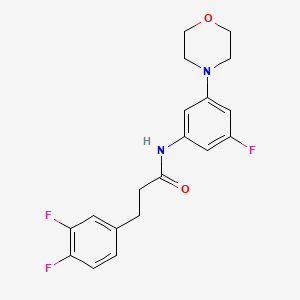
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831578.png)
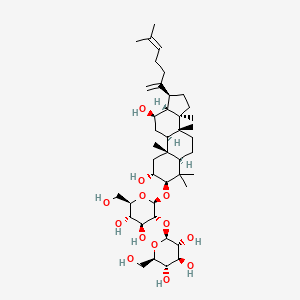
![N-(5-Cyclobutyl-3-pyrazolyl)-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B10831591.png)
